![molecular formula C10H12BiN2NaO8 B1278482 Bismuth Sodium Ethylenediaminetetraacetate CAS No. 12558-49-5](/img/structure/B1278482.png)
Bismuth Sodium Ethylenediaminetetraacetate
Overview
Description
Bismuth Sodium Ethylenediaminetetraacetate is a chemical compound with the molecular formula C10H12BiN2NaO8 and a molecular weight of 520.18 . It is used in various applications due to its ability to bind metal ions .
Physical And Chemical Properties Analysis
Bismuth Sodium Ethylenediaminetetraacetate appears as a white to off-white powder or crystals . It has a molecular weight of 520.18 . The compound is almost transparent in water .
Scientific Research Applications
Energy Storage
Bismuth Sodium Ethylenediaminetetraacetate is being explored for its potential in energy storage applications . Research indicates that sodium bismuth titanate-based ceramics, which may include compounds like Bismuth Sodium Ethylenediaminetetraacetate, exhibit enhanced energy storage properties . These materials are considered for use in dielectric capacitors due to their high energy storage density and efficiency, making
Safety and Hazards
Mechanism of Action
Target of Action
Bismuth Sodium Ethylenediaminetetraacetate is an organometallic compound Bismuth compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
Bismuth compounds are known to form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer
Biochemical Pathways
Bismuth compounds are known to affect various biochemical pathways, but the specific pathways influenced by Bismuth Sodium Ethylenediaminetetraacetate need further investigation .
Pharmacokinetics
Inorganic bismuth salts are known to be poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups
Result of Action
Bismuth compounds are known to have various biological activities, including antimicrobial, antiviral, and antiparasitic activities
Action Environment
The action of Bismuth Sodium Ethylenediaminetetraacetate can be influenced by various environmental factors. For instance, the structure and morphology of bismuth compounds have been proven to be vital factors to enhance the electronic migration to influence photocatalytic performance
properties
IUPAC Name |
bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMMZRMMHDSSL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiN2NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437000 | |
Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
12558-49-5 | |
Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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